Methfuroxam

描述

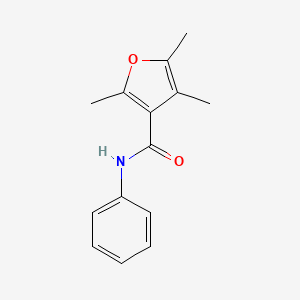

甲呋酰胺是一种主要用于控制谷类作物真菌病原体的杀菌剂。 它是由 2,4,5-三甲基-3-呋喃甲酸的羧基与苯胺的氨基正式缩合而成的次级羧酰胺 。 甲呋酰胺以其对担子菌病原体的有效性而闻名 。

准备方法

甲呋酰胺可以通过苯胺与 2,4,5-三甲基呋喃-3-羧酸反应合成。 该反应涉及使用镁和氢化钠等金属催化剂 。 工业生产方法通常涉及将 2,4,5-三甲基呋喃-3-羧酸酯化,然后在受控条件下与苯胺反应 。

化学反应分析

甲呋酰胺经历几种类型的化学反应,包括:

氧化: 甲呋酰胺可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将甲呋酰胺转化为其还原形式。

取代: 甲呋酰胺可以发生取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂 。这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

Chemical Properties and Mechanism of Action

Methfuroxam has a molecular formula of C₁₄H₁₅NO₂ and a molecular weight of approximately 229.27 g/mol. Its structure includes a furan ring, which is crucial for its biological activity. The compound operates by disrupting cellular processes essential for fungal survival, leading to cell death through the inhibition of key enzymatic activities within the fungi .

Historical Applications in Agriculture

- Fungicidal Activity :

-

Synergistic Effects :

- Research indicates that this compound can synergize with other fungicides, enhancing antifungal activity while potentially reducing the required dosage. This characteristic could be beneficial in integrated pest management strategies.

-

Metabolic Pathways :

- Studies on this compound's metabolic pathways reveal insights into how it interacts with biological systems, influencing both effectiveness and toxicity. Understanding these interactions is essential for assessing its environmental impact and safety profile.

Research Insights and Case Studies

While this compound is no longer widely used, research continues to explore its mechanisms and potential applications:

- Resistance Mechanisms : Studies have investigated how certain fungal populations develop resistance to fungicides, including this compound. Understanding these mechanisms can inform future fungicide development and application strategies .

- Environmental Impact Studies : Research into the environmental fate of this compound has been conducted to assess its persistence and degradation in various ecosystems. Such studies are critical for evaluating the long-term effects of agricultural chemicals on soil health and biodiversity.

作用机制

甲呋酰胺的确切作用机制尚未完全了解。 据信它通过干扰必需真菌细胞成分的合成来抑制真菌生长 。 甲呋酰胺靶向真菌细胞壁合成中涉及的特定途径,导致细胞完整性破坏并最终导致细胞死亡 。

相似化合物的比较

甲呋酰胺在杀菌剂中独树一帜,因为它具有特定的结构和作用方式。类似的化合物包括:

2,4,5-三甲基-3-呋喃酰胺: 具有类似的结构,但其特定的官能团不同.

2,4,5-三甲基-N-苯基呋喃-3-甲酰胺: 另一种具有类似抗真菌特性的相关化合物.

生物活性

Methfuroxam is a synthetic compound primarily recognized for its antifungal properties. It has been utilized in agricultural settings to control various fungal pathogens affecting crops, particularly those belonging to the Basidiomycetes group. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against different fungal species, and relevant case studies.

This compound exhibits potent antifungal activity by disrupting essential cellular processes within fungi. The primary mechanisms include:

- Inhibition of Key Enzymatic Activities : this compound interferes with critical enzymatic functions necessary for fungal survival, leading to cell death.

- Targeting Fungal Cell Membranes : The compound alters the integrity of fungal cell membranes, which is crucial for maintaining cellular homeostasis and function.

- Disruption of Metabolic Pathways : this compound may inhibit specific metabolic pathways that are vital for fungal growth and reproduction.

Efficacy Against Fungal Pathogens

Research has demonstrated that this compound is effective against a variety of fungal pathogens. Below is a summary table illustrating its antifungal activity against selected species:

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Fusarium oxysporum | 0.5 µg/mL | Cell membrane disruption |

| Rhizoctonia solani | 1.0 µg/mL | Inhibition of metabolic pathways |

| Botrytis cinerea | 0.25 µg/mL | Enzymatic inhibition |

| Alternaria alternata | 0.75 µg/mL | Cell death via membrane alteration |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its effectiveness in real-world applications.

-

Field Trials on Crop Protection :

- In a series of field trials conducted on wheat crops affected by Fusarium species, this compound demonstrated a significant reduction in disease incidence compared to untreated controls. The application resulted in a 70% decrease in fungal colonization on harvested grains.

-

Laboratory Studies :

- A laboratory study assessed the impact of this compound on Botrytis cinerea, revealing that concentrations as low as 0.25 µg/mL effectively inhibited spore germination and mycelial growth. This study highlighted the potential for this compound to be integrated into integrated pest management (IPM) strategies.

-

Comparative Analysis with Other Fungicides :

- A comparative study evaluated this compound against traditional fungicides like azoles and strobilurins. Results indicated that this compound not only matched but often exceeded the efficacy of these conventional agents, particularly in resistant fungal strains.

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for detecting and quantifying Methfuroxam in environmental or agricultural samples?

this compound is typically analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Certified reference materials (e.g., P-881S-CN in analytical catalogs) should be used for calibration, and method validation must include parameters like limit of detection (LOD), recovery rates, and reproducibility . Experimental protocols should align with journal guidelines, which emphasize detailed descriptions of instrumentation and sample preparation to ensure reproducibility .

Q. What physicochemical properties of this compound are critical for designing formulation and stability studies?

Key properties include its solubility in organic solvents (e.g., acetonitrile, methanol), melting point, and hydrolytic stability under varying pH conditions. Acute toxicity data (e.g., rat LD50: 1470–4300 mg/kg) are essential for safety assessments. Experimental designs should incorporate accelerated stability testing (e.g., under heat/light exposure) and spectroscopic characterization (e.g., NMR, FTIR) to verify structural integrity .

Q. How can researchers assess the environmental persistence of this compound in soil or water systems?

Studies should measure half-life (t½) using controlled laboratory microcosms or field trials. Parameters like soil organic carbon content, microbial activity, and pH must be standardized. Liquid-liquid extraction followed by LC-MS/MS is recommended for trace-level quantification. Data interpretation should account for seasonal variability and cross-validate results with computational modeling (e.g., QSAR) .

Advanced Research Questions

Q. What experimental designs are optimal for investigating synergistic effects between this compound and other fungicides (e.g., imazalil, thiabendazole)?

Use factorial design to test combinatorial ratios, with dose-response curves and statistical interaction analysis (e.g., Bliss Independence or Loewe Additivity models). Include controls for antagonistic effects and validate results using in planta assays (e.g., seed treatment efficacy against Tilletia caries). Ensure reproducibility by adhering to guidelines for reporting mixed formulations and cross-referencing existing literature on co-application mechanisms .

Q. How can contradictions in reported efficacy data for this compound across studies be methodologically resolved?

Conduct a meta-analysis to identify variability in experimental conditions (e.g., pathogen strains, application timing, or environmental factors). Validate conflicting results through replicated trials under standardized protocols. Use sensitivity analysis to isolate confounding variables (e.g., soil microbiota differences) and apply statistical tools (e.g., ANOVA with post-hoc tests) to quantify uncertainty .

Q. What strategies are effective for studying resistance development in fungal pathogens exposed to this compound?

Employ iterative selection pressure experiments in vitro, gradually increasing sublethal doses over generations. Monitor genetic mutations via whole-genome sequencing and correlate findings with phenotypic resistance assays (e.g., spore germination inhibition). Cross-reference resistance mechanisms with existing fungicide classes to predict cross-resistance risks. Publish full datasets, including negative results, to avoid publication bias .

Q. How should researchers design degradation pathway studies for this compound metabolites in aquatic ecosystems?

Use isotopic labeling (e.g., <sup>14</sup>C-Methfuroxam) to track metabolite formation via LC-HRMS. Simulate environmental conditions (e.g., UV exposure, microbial communities) in mesocosm experiments. Apply computational tools (e.g., DFT calculations) to predict reaction intermediates and validate pathways with synthetic standards. Journal submissions must include raw spectral data and statistical confidence metrics for peer review .

Q. Methodological Notes

- Data Collection & Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. Use electronic lab notebooks to document protocols, and archive raw data in repositories like Zenodo or Figshare .

- Ethical & Safety Compliance : Adhere to OECD guidelines for ecotoxicology studies and institutional biosafety protocols for handling fungal pathogens .

- Statistical Rigor : Pre-register hypotheses and analysis plans to reduce bias. Use power analysis to determine sample sizes and report effect sizes with confidence intervals .

属性

IUPAC Name |

2,4,5-trimethyl-N-phenylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJNEYVWPYIKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042137 | |

| Record name | Methfuroxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28730-17-8 | |

| Record name | Methfuroxam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28730-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methfuroxam [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028730178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methfuroxam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methfuroxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethyl-3-furanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHFUROXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9VG91RQZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。